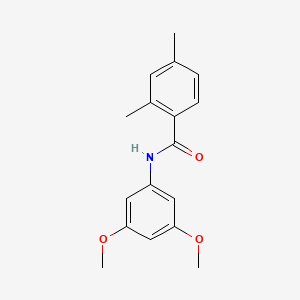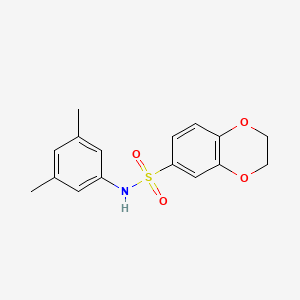![molecular formula C21H18N4O B5858426 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit potent inhibitory effects on a variety of enzymes and signaling pathways.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, differentiation, and survival. 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to bind to the ATP-binding site of JNK, CDK5, and GSK3β, thereby blocking their kinase activity and downstream signaling pathways. In addition, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors that regulate the expression of pro-inflammatory cytokines. Furthermore, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to modulate the activity of various neurotransmitter receptors and transporters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to exhibit potent inhibitory effects on various enzymes and signaling pathways, which may contribute to its therapeutic potential in various diseases. In addition, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to protect against neuronal damage and cognitive impairment, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various diseases. However, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential off-target effects.
Orientations Futures
There are several future directions for the research and development of 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the elucidation of its mechanism of action. In addition, the development of new analogs and derivatives of 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Furthermore, the evaluation of 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide in clinical trials may provide valuable insights into its safety and efficacy in humans and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide involves the reaction of 2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid with N-phenylacrylamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide in high yield and purity.
Applications De Recherche Scientifique
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory effects on enzymes such as c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (CDK5), and glycogen synthase kinase 3β (GSK3β), which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. In addition, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo, suggesting its potential anti-inflammatory effects. Furthermore, 2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide has been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury, indicating its potential neuroprotective effects.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-11-17(16(2)25(15)20-9-6-10-23-14-20)12-18(13-22)21(26)24-19-7-4-3-5-8-19/h3-12,14H,1-2H3,(H,24,26)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPISNOVXQINQT-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)



![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)